molecular formula C12H20 B14614868 3a-Ethyl-6a-methyloctahydro-2,5-methanopentalene CAS No. 59052-81-2

3a-Ethyl-6a-methyloctahydro-2,5-methanopentalene

Cat. No.: B14614868
CAS No.: 59052-81-2
M. Wt: 164.29 g/mol
InChI Key: VIZHRCZCOAZQRQ-UHFFFAOYSA-N
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Description

3a-Ethyl-6a-methyloctahydro-2,5-methanopentalene is a complex organic compound with a unique structure that includes multiple rings and substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3a-Ethyl-6a-methyloctahydro-2,5-methanopentalene typically involves multiple steps, including the formation of the core pentalene structure followed by the introduction of ethyl and methyl groups. Common synthetic routes may involve:

    Cyclization reactions: To form the core pentalene structure.

    Alkylation reactions: To introduce the ethyl and methyl groups under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclization and alkylation processes, utilizing catalysts and optimized reaction conditions to ensure high yield and purity. The specific methods can vary depending on the desired scale and application.

Chemical Reactions Analysis

Types of Reactions

3a-Ethyl-6a-methyloctahydro-2,5-methanopentalene can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents to introduce oxygen-containing functional groups.

    Reduction: Using reducing agents to remove oxygen or add hydrogen.

    Substitution: Replacing one substituent with another under specific conditions.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or hydrogen gas with a catalyst.

    Substitution reagents: Such as halogens or other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction may produce alkanes or alkenes.

Scientific Research Applications

3a-Ethyl-6a-methyloctahydro-2,5-methanopentalene has various applications in scientific research, including:

    Chemistry: As a model compound for studying reaction mechanisms and synthetic methods.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Investigating its potential as a pharmaceutical intermediate or active compound.

    Industry: Applications in materials science and chemical manufacturing.

Mechanism of Action

The mechanism by which 3a-Ethyl-6a-methyloctahydro-2,5-methanopentalene exerts its effects involves interactions with specific molecular targets and pathways. These may include:

    Enzyme inhibition or activation: Affecting biochemical pathways.

    Receptor binding: Modulating cellular responses.

    Pathway modulation: Influencing metabolic or signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    3a-Bromo-6a-methyloctahydro-2,5-methanopentalene: Similar structure with a bromine substituent.

    3a-Ethyl-6a-methyloctahydro-2,5-methanopentalene: Similar core structure with different substituents.

Uniqueness

This compound is unique due to its specific combination of ethyl and methyl groups, which can influence its chemical properties and reactivity compared to other similar compounds.

Properties

CAS No.

59052-81-2

Molecular Formula

C12H20

Molecular Weight

164.29 g/mol

IUPAC Name

3-ethyl-7-methyltricyclo[3.3.1.03,7]nonane

InChI

InChI=1S/C12H20/c1-3-12-7-9-4-10(8-12)6-11(12,2)5-9/h9-10H,3-8H2,1-2H3

InChI Key

VIZHRCZCOAZQRQ-UHFFFAOYSA-N

Canonical SMILES

CCC12CC3CC(C1)CC2(C3)C

Origin of Product

United States

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